3-(2-methylpropanesulfonyl)-1-(3,4,5-triethoxybenzoyl)azetidine
Description
This compound is a substituted azetidine derivative featuring a 2-methylpropanesulfonyl group at the 3-position and a 3,4,5-triethoxybenzoyl moiety at the 1-position. The sulfonyl group enhances metabolic stability and binding affinity, while the triethoxybenzoyl fragment may contribute to solubility and π-π interactions. Synthesis of such derivatives typically involves multistep reactions, including condensation, amination, and cyclization, as outlined in azetidinone preparation schemes.
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO6S/c1-6-25-17-9-15(10-18(26-7-2)19(17)27-8-3)20(22)21-11-16(12-21)28(23,24)13-14(4)5/h9-10,14,16H,6-8,11-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBUIZLILKZOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC(C2)S(=O)(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropanesulfonyl)-1-(3,4,5-triethoxybenzoyl)azetidine typically involves multi-step organic reactions. One possible route could be:
Formation of the Azetidine Ring: Starting from a suitable precursor, such as an amino alcohol, the azetidine ring can be formed through cyclization reactions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation reactions using reagents like benzoyl chloride.
Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy groups.
Reduction: Reduction reactions could target the benzoyl group, converting it to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-methylpropanesulfonyl)-1-(3,4,5-triethoxybenzoyl)azetidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Structural Analogues and Substituent Effects
The compound’s closest analogues include azetidinone derivatives synthesized via sulfonamide-based routes (e.g., N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides). Key structural and functional differences are summarized below:
Notable Observations:
- The 2-methylpropanesulfonyl group offers steric bulk compared to smaller sulfonamide groups in other derivatives, which may reduce enzymatic degradation.
Key Differences :
- The use of 3,4,5-triethoxybenzaldehyde (vs. simpler aldehydes in ) introduces steric and electronic challenges during condensation.
Physicochemical and Functional Properties
- Solubility : The triethoxybenzoyl group likely improves solubility in organic solvents compared to sulfonamide-based azetidines.
- Thermal Stability: Sulfonyl groups generally enhance thermal stability, as seen in sulfonamide-containing azetidinones.
- Hydrogen Bonding : The sulfonyl oxygen and benzoyl carbonyl may participate in hydrogen-bonding networks, influencing crystallinity (as per Etter’s rules).
Biological Activity
Overview of 3-(2-Methylpropanesulfonyl)-1-(3,4,5-Triethoxybenzoyl)Azetidine
The compound This compound is a synthetic derivative that may exhibit various biological activities due to its structural components, including an azetidine ring and a triethoxybenzoyl moiety. Compounds with similar structures have been studied for their potential therapeutic effects.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₉N₁O₄S |
| Molecular Weight | Approximately 307.38 g/mol |
| CAS Number | Not available in current databases |
The biological activity of azetidine derivatives often involves interactions with specific enzymes or receptors. For example:
- Anticancer Activity : Some azetidine derivatives have shown potential in inhibiting tumor growth by targeting pathways involved in cell proliferation.
- Antimicrobial Activity : Compounds with sulfonyl groups are known for their antibacterial properties, potentially affecting bacterial cell wall synthesis.
Case Studies and Research Findings
- Azetidine Derivatives : Studies have indicated that azetidine-based compounds can exhibit significant anti-inflammatory and analgesic effects. These findings suggest that modifications in the azetidine structure can lead to enhanced biological properties.
- Triethoxybenzoyl Moiety : The presence of triethoxy groups has been associated with improved solubility and bioavailability, which could enhance the overall therapeutic efficacy of the compound.
Comparative Analysis
To better understand the potential activity of This compound , it is useful to compare it with other known compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| Azetidine Derivative A | Anticancer | [Research Study 1] |
| Azetidine Derivative B | Antimicrobial | [Research Study 2] |
| Triethoxybenzoyl Compound C | Anti-inflammatory | [Research Study 3] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
